molecular formula C18H16O5 B098720 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate CAS No. 16432-81-8

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate

Cat. No.: B098720
CAS No.: 16432-81-8
M. Wt: 312.3 g/mol
InChI Key: NMMXJQKTXREVGN-UHFFFAOYSA-N
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Description

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, also known as this compound, is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate has been explored in the synthesis of various polymers. For instance, it has been utilized in the formation of polymeric-metal complexes with copper (II) and nickel (II) ions, which exhibit higher thermal stability and glass transition temperatures compared to the polymer alone (Nanjundan, Selvamalar, & Jayakumar, 2004). Similar studies have also been conducted with other monomers like 2-hydroxy-4-acryloyloxybenzophenone to form polychelates, demonstrating their potential in advanced material science applications (Kannan & Kaliyappan, 1996).

Photoreactive Polymers

Research has also delved into the synthesis of photoreactive polymers using derivatives of this compound. These polymers have shown potential in applications like photoresists due to their photoreactivity when exposed to light, which is significant for industries such as semiconductor manufacturing (Tamilvanan, Pandurangan, Subramanian, & Reddy, 2008).

Optical Materials

The compound has been incorporated into copolymers containing azobenzene units for optical applications. The resulting materials exhibit nonlinear optical properties, making them suitable for use in optical devices (Illescas et al., 2012). This application demonstrates the versatility of this compound in creating materials with unique optical properties.

Tannin-Like Polymers

There has been research into the synthesis of tannin-like polymers using derivatives of this compound. These polymers have potential biological effects and are synthesized via free-radical polymerization (Yuan et al., 1992). The development of such polymers could lead to new materials with applications in biotechnology or medicine.

UV-Absorbing Materials

One innovative application is the creation of UV-absorbing materials. A fluorine–silicone acrylic resin modified with this compound demonstrated high UV-absorbing performance, suggesting its utility in coatings and other materials exposed to UV radiation (Lei et al., 2018).

Electrical Insulation Improvements

The compound has been used to modify crosslinked polyethylene, enhancing its direct current electrical properties. This modification resulted in suppression of space charge accumulation and improvement in breakdown strength, indicating its potential in electrical insulation applications (Zhang et al., 2019).

Safety and Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes . Use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate can be used as a monomer to synthesize fluorine-silicone acrylic resin to improve the UV resistance of the resin and make it more durable and long-lasting . It can also be copolymerized with other acrylates and methacrylates to form polymers with UV blocking characteristics .

Properties

IUPAC Name

2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMXJQKTXREVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29963-76-6
Record name 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29963-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8066058
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16432-81-8
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16432-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyasorb UV 2098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate impact the electrical properties of crosslinked polyethylene (XLPE)?

A: This compound, when added to XLPE, acts as a modifier that significantly improves its direct current (DC) electrical properties. [] This improvement stems from the compound's polar functional groups. These groups introduce deeper traps within the XLPE matrix. [] These traps hinder the movement of charge carriers, effectively suppressing space charge accumulation, a major factor leading to electrical degradation in insulating materials. [] The result is a material with reduced DC conduction and enhanced DC breakdown strength, especially at elevated temperatures. []

Q2: Can you explain the synthesis process of this compound and highlight any critical factors?

A: This compound is synthesized through a two-step process: etherification followed by esterification. [] The starting materials are 2,4-dihydroxybenzophenone, ethylene carbonate, and acrylic acid. [] Temperature control is crucial during synthesis. The optimal reaction temperature is 150°C. [] Additionally, using a catalyst and a polymerization inhibitor is necessary to achieve a desirable yield. [] Under optimized conditions, a yield of up to 58.76% can be achieved. []

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